molecular formula C14H20N4O2S B2652797 7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 851169-17-0

7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No. B2652797
M. Wt: 308.4
InChI Key: JDVUKNWVXXVUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione” is a complex organic molecule . It is available for purchase in bulk and research quantities . It is also used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Applications

  • Heterocyclic β-amino acids preparation : The synthesis of heterocyclic β-amino acids, which are crucial in peptide and peptidomimetic synthesis, can be achieved through processes involving compounds like 7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione (Bovy & Rico, 1993).

  • Nucleoside analogues : Novel nucleoside analogues, important in the development of antibacterial agents, can be synthesized using similar compounds, highlighting the role in pharmaceutical chemistry (Sriharsha, Satish, Shashikanth, & Raveesha, 2006).

Chemical Reactions and Properties

  • Alkylation reactions : Compounds like 7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various alkylation reactions, forming derivatives with potential applications in organic synthesis (Mironovich, Ivanov, & Daeva, 2019).

  • Hydrogen-bonded structures : These compounds can form complex hydrogen-bonded structures, which are significant in crystallography and material science (Portilla et al., 2006).

Biological and Medicinal Applications

  • Antitumor and antibacterial agents : Derivatives of similar compounds have been explored for their potential as antitumor and antibacterial agents, indicating the pharmaceutical relevance of 7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione (Gangjee et al., 1996).

  • Inhibitory studies against human breast cancer : Organotin(IV) complexes involving similar compounds have shown potential in inhibitory studies against human breast cancer, demonstrating a promising avenue for cancer research (Shpakovsky et al., 2012).

properties

IUPAC Name

7-tert-butyl-3-methyl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-6-7-18-9-8(11(19)17(5)13(18)20)10(21)16-12(15-9)14(2,3)4/h6-7H2,1-5H3,(H,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVUKNWVXXVUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=S)N=C(N2)C(C)(C)C)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320819
Record name 7-tert-butyl-3-methyl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

CAS RN

851169-17-0
Record name 7-tert-butyl-3-methyl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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